Pitavastatin lactone is the primary metabolite of Pitavastatin, a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. [, , , ] It exists in equilibrium with its active acid form, Pitavastatin, in the circulatory system. [, ] While not directly administered as a drug itself, understanding its formation, properties, and interactions is crucial for comprehending Pitavastatin's pharmacokinetics and potential drug-drug interactions.
The synthesis of pitavastatin lactone can be achieved through several methods, with the most notable being the bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction. This method results in high diastereoselectivity and efficiency, allowing for the production of pitavastatin and its lactone form from simpler precursors. Key parameters in this synthesis include:
The molecular structure of pitavastatin lactone is characterized by a complex arrangement of carbon, hydrogen, oxygen, and chlorine atoms. Its chemical formula is . The structure features:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of synthesized pitavastatin lactone .
Pitavastatin lactone participates in various chemical reactions, primarily involving hydrolysis and esterification due to its lactone functional group. Key reactions include:
These reactions are influenced by factors such as pH, temperature, and solvent polarity, which can significantly impact the stability and reactivity of the compound .
Pitavastatin lactone exerts its pharmacological effects primarily through inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthetic pathway. The mechanism involves:
Pitavastatin lactone exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into drug products and influence its bioavailability and therapeutic efficacy .
Pitavastatin lactone is primarily utilized in clinical settings for managing dyslipidemia. Its applications include:
Pitavastatin lactone (C₂₅H₂₂FNO₃; CAS 141750-63-2) is a cyclic ester derivative and major metabolite of pitavastatin. Its core structure comprises a quinoline ring substituted with a fluorophenyl group at C4 and a cyclopropyl moiety at C2. The lactone ring is formed via intramolecular esterification between the carboxylic acid group of the side chain and the C5 hydroxyl group of pitavastatin acid. Key stereochemical features include:
Table 1: Key Structural Attributes of Pitavastatin Lactone
Property | Specification |
---|---|
Molecular Formula | C₂₅H₂₂FNO₃ |
Molecular Weight | 403.45 g/mol |
CAS Number | 141750-63-2 |
Stereochemistry | (4R,6S) configuration; E-ethenyl bridge |
Chiral Centers | C3, C6 (lactone ring) |
Pitavastatin lactone and its parent acid form exhibit distinct structural and functional properties:
Table 2: Structural and Functional Comparison of Lactone vs. Acid Forms
Property | Pitavastatin Lactone | Pitavastatin Acid |
---|---|---|
Key Functional Groups | δ-lactone ring, C=O carbonyl | Carboxylic acid, C5 hydroxyl |
Molecular Weight | 403.45 g/mol | 421.47 g/mol |
Log P (Octanol-Water) | 3.44 [10] | 1.53 [7] |
Hydrogen Bond Donors | 1 | 3 |
Reactivity | Hydrolyzable to acid form | Oxidizable; forms lactone at low pH |
Pitavastatin lactone exhibits marked hydrophobicity due to its closed-ring structure:
The stability of pitavastatin lactone is governed by pH, temperature, and enzymatic activity:
Table 3: Stability Kinetics of Pitavastatin Lactone
Condition | Half-Life | Primary Degradation Pathway |
---|---|---|
pH 2.0 (37°C) | >30 days | None (stable) |
pH 7.4 (37°C) | 2.1 hours | Hydrolysis to acid form |
Plasma (37°C) | 1.5 hours | Enzymatic hydrolysis |
50°C (solid state) | 7 days | Thermal decomposition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7